N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
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Overview
Description
N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of functional groups like nitrophenyl, pyrrole, and tetrazole rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general synthetic route can be summarized as follows:
Synthesis of the hydrazide precursor: The hydrazide is prepared by reacting a suitable acid chloride or ester with hydrazine hydrate.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone in the presence of a catalyst, such as acetic acid, to form the Schiff base hydrazone.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of cyclic derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acetic acid), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to form stable complexes with metal ions makes it useful in the design of enzyme inhibitors and therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks, due to its ability to coordinate with metal ions.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biological Studies: The compound’s biological activity can be studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the presence of functional groups like nitrophenyl and pyrrole rings allows the compound to interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can be compared with other Schiff base hydrazones and related compounds. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 1,3,4-thiadiazole derivatives
Compared to these compounds, N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide exhibits unique structural features, such as the presence of a tetrazole ring and a nitrophenyl group, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C20H16N8O3 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C20H16N8O3/c29-19(14-27-24-20(23-25-27)15-5-2-1-3-6-15)22-21-13-18-7-4-12-26(18)16-8-10-17(11-9-16)28(30)31/h1-13H,14H2,(H,22,29)/b21-13+ |
InChI Key |
SMIMFMRHIXRZBY-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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